Cas no 1807101-49-0 (4-Amino-2-bromo-5-(trifluoromethoxy)benzyl alcohol)

4-Amino-2-bromo-5-(trifluoromethoxy)benzyl alcohol 化学的及び物理的性質
名前と識別子
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- 4-Amino-2-bromo-5-(trifluoromethoxy)benzyl alcohol
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- インチ: 1S/C8H7BrF3NO2/c9-5-2-6(13)7(1-4(5)3-14)15-8(10,11)12/h1-2,14H,3,13H2
- InChIKey: LYAIBKUCCAUDSC-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=C(C=C1CO)OC(F)(F)F)N
計算された属性
- せいみつぶんしりょう: 284.96123 g/mol
- どういたいしつりょう: 284.96123 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.5
- 疎水性パラメータ計算基準値(XlogP): 2.2
- ぶんしりょう: 286.05
4-Amino-2-bromo-5-(trifluoromethoxy)benzyl alcohol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A014001527-1g |
4-Amino-2-bromo-5-(trifluoromethoxy)benzyl alcohol |
1807101-49-0 | 97% | 1g |
1,549.60 USD | 2021-06-22 | |
Alichem | A014001527-250mg |
4-Amino-2-bromo-5-(trifluoromethoxy)benzyl alcohol |
1807101-49-0 | 97% | 250mg |
499.20 USD | 2021-06-22 | |
Alichem | A014001527-500mg |
4-Amino-2-bromo-5-(trifluoromethoxy)benzyl alcohol |
1807101-49-0 | 97% | 500mg |
831.30 USD | 2021-06-22 |
4-Amino-2-bromo-5-(trifluoromethoxy)benzyl alcohol 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
4-Amino-2-bromo-5-(trifluoromethoxy)benzyl alcoholに関する追加情報
Comprehensive Overview of 4-Amino-2-bromo-5-(trifluoromethoxy)benzyl alcohol (CAS No. 1807101-49-0)
4-Amino-2-bromo-5-(trifluoromethoxy)benzyl alcohol (CAS No. 1807101-49-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique trifluoromethoxy and bromo substituents, is a valuable intermediate in the synthesis of bioactive molecules. Its molecular structure, which includes an amino group and a benzyl alcohol moiety, makes it a versatile building block for drug discovery and material science applications.
In recent years, the demand for fluorinated compounds like 4-Amino-2-bromo-5-(trifluoromethoxy)benzyl alcohol has surged due to their enhanced metabolic stability and lipophilicity, which are critical properties in modern drug design. Researchers are particularly interested in its potential applications in developing kinase inhibitors and antimicrobial agents, as highlighted in numerous peer-reviewed studies. The compound's CAS No. 1807101-49-0 is frequently searched in academic and industrial databases, reflecting its growing relevance in cutting-edge research.
One of the most discussed topics in organic chemistry today is the role of halogenated benzyl alcohols in sustainable synthesis. 4-Amino-2-bromo-5-(trifluoromethoxy)benzyl alcohol aligns with this trend, as its bromo and trifluoromethoxy groups enable selective functionalization, reducing waste in multi-step reactions. This aligns with the principles of green chemistry, a hot topic among environmentally conscious researchers and manufacturers.
The compound's benzyl alcohol moiety also makes it a candidate for prodrug development, a strategy increasingly explored to improve drug bioavailability. Questions like "How does 4-Amino-2-bromo-5-(trifluoromethoxy)benzyl alcohol enhance drug delivery?" are commonly searched, underscoring its therapeutic potential. Additionally, its amino group allows for further derivatization, enabling the creation of libraries of analogs for high-throughput screening.
From a technical perspective, the synthesis and purification of CAS No. 1807101-49-0 require precise control of reaction conditions to avoid side products. Analytical techniques such as HPLC and NMR are essential for quality assurance, ensuring the compound meets the stringent standards required for pharmaceutical applications. This level of detail is often sought after in search queries related to organic synthesis optimization.
In summary, 4-Amino-2-bromo-5-(trifluoromethoxy)benzyl alcohol (CAS No. 1807101-49-0) represents a convergence of innovation in medicinal chemistry and sustainable synthesis. Its multifaceted applications, from drug discovery to material science, make it a compound of enduring interest to researchers and industry professionals alike.
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